molecular formula C13H18BrN3O3 B2956673 tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate CAS No. 2230798-86-2

tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate

Cat. No. B2956673
M. Wt: 344.209
InChI Key: UFMZYUABNCTDLR-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate” is a chemical compound with the CAS Number: 2230798-86-2 . It has a molecular weight of 344.21 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18BrN3O3/c1-13(2,3)20-12(18)17-4-5-19-8-10(17)11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .

Scientific Research Applications

Novel Synthesis of Morpholine Derivatives

D'hooghe et al. (2006) detailed a novel synthesis route for cis-3,5-disubstituted morpholine derivatives. This process involved transforming 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, which served as a precursor for further nucleophilic substitutions to produce various morpholine derivatives. This methodology demonstrates the versatility of tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate in synthesizing complex morpholine frameworks, which could have implications in developing pharmacologically active molecules or in material science (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

α-Amidoalkylation Reactions

Dobrev, Benin, and Nechev (1992) explored the α-amidoalkylation of ambident nucleophiles using tert-Butyl esters and N,N-disubstituted amides of carboxylic acids. This study highlighted the chemical versatility of tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate in facilitating α-amidoalkylation reactions, which are pivotal in constructing complex organic molecules with potential applications in drug development and synthetic organic chemistry (Dobrev, Benin, & Nechev, 1992).

Discovery of Renin Inhibitors

Tokuhara et al. (2018) reported the discovery of benzimidazole derivatives as orally active renin inhibitors, where tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate played a critical role in the structural modification of these compounds. The research demonstrated the compound's utility in optimizing pharmacokinetic profiles while maintaining potent renin inhibitory activity, showcasing its importance in medicinal chemistry for the development of new therapeutic agents (Tokuhara et al., 2018).

Synthesis of Ruthenium Complexes

Rau et al. (2004) elaborated on the efficient synthesis of ruthenium complexes using tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate as a precursor. These complexes were investigated for their photochemical and electrochemical properties, indicating the compound's potential application in developing photovoltaic materials or in catalysis (Rau et al., 2004).

Facile Synthesis of Morpholines

Dave and Sasaki (2004) described a facile route to synthesize trans-3,5-disubstituted morpholines, showcasing the application of tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate in generating chiral building blocks for potential use in pharmaceuticals and asymmetric synthesis (Dave & Sasaki, 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H303, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

tert-butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O3/c1-13(2,3)20-12(18)17-4-5-19-8-10(17)11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMZYUABNCTDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C2=NC=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(5-bromopyrimidin-2-yl)morpholine-4-carboxylate

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